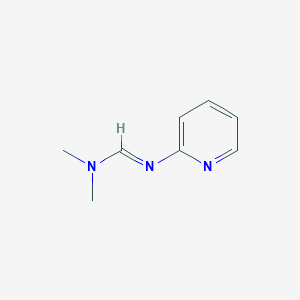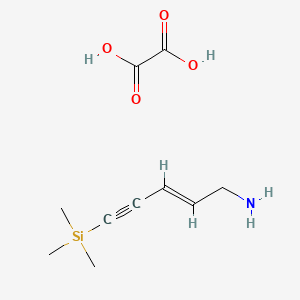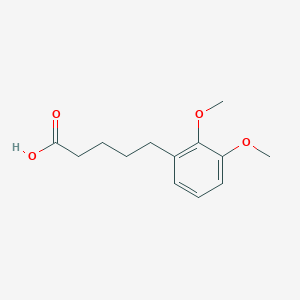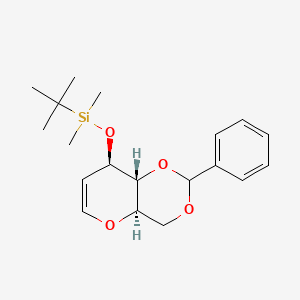![molecular formula C16H13N3OS B15245273 9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol CAS No. 189688-10-6](/img/structure/B15245273.png)
9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an indole moiety. The presence of both sulfur and nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects. Additionally, the compound may interact with DNA or RNA, leading to the disruption of cellular processes in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring system and exhibit similar biological activities.
Indole derivatives: Compounds with an indole moiety that possess various pharmacological properties.
Uniqueness
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol is unique due to the fusion of the thiadiazine and indole rings, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with a broader range of molecular targets, making it a versatile candidate for various scientific and industrial applications.
Propriétés
Numéro CAS |
189688-10-6 |
|---|---|
Formule moléculaire |
C16H13N3OS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
9-methyl-3-phenyl-[1,3,4]thiadiazino[5,6-b]indol-4a-ol |
InChI |
InChI=1S/C16H13N3OS/c1-19-13-10-6-5-9-12(13)16(20)15(19)18-17-14(21-16)11-7-3-2-4-8-11/h2-10,20H,1H3 |
Clé InChI |
SXUPZLDUZRTNGG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3(C1=NN=C(S3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)

![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)

![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)

![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)




